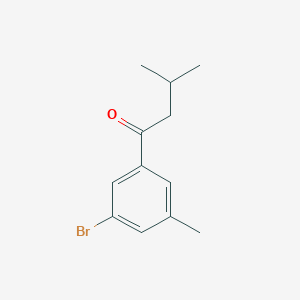
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one, also known as 3-Bromo-5-methylphenylacetone or BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a ketone that is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Mechanism of Action
The mechanism of action of BMK is not well understood. However, it is believed to act as a ketone by reacting with various nucleophiles, such as amines and alcohols, to form a variety of organic compounds. BMK is also known to undergo various chemical reactions, including reduction, oxidation, and hydrolysis.
Biochemical and Physiological Effects
BMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation upon contact. It is also known to be toxic when ingested or inhaled, and can cause respiratory distress, headache, and dizziness.
Advantages and Limitations for Lab Experiments
BMK has several advantages as a precursor in the synthesis of organic compounds. It is readily available, relatively inexpensive, and can be easily synthesized using various methods. However, BMK is also known to be a potent irritant and toxic when ingested or inhaled, which can pose a significant risk to researchers working with the compound.
Future Directions
There are several future directions for the scientific research of BMK. One potential direction is the development of novel synthetic methods for the production of BMK and its derivatives. Another direction is the investigation of the mechanism of action of BMK and its potential applications in the synthesis of novel organic compounds. Additionally, the potential toxicity of BMK and its derivatives should be further investigated to ensure the safety of researchers working with the compound.
Synthesis Methods
The synthesis of BMK can be achieved through a variety of methods, including the Friedel-Crafts acylation of 3-bromo-5-methylphenol with acetyl chloride, the oxidation of 3-bromo-5-methylphenylpropanol with chromic acid, and the reaction of 3-bromo-5-methylphenylacetic acid with thionyl chloride. However, the most commonly used method for the synthesis of BMK is the Wacker oxidation of 3-bromo-5-methylstyrene with palladium chloride and copper chloride in the presence of water and oxygen.
Scientific Research Applications
BMK has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BMK has also been used in the synthesis of novel catalysts and ligands for various chemical reactions.
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKUOHMXXQATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




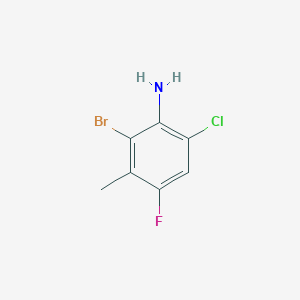
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)
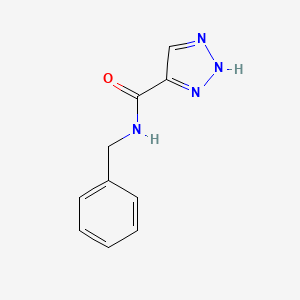
![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)
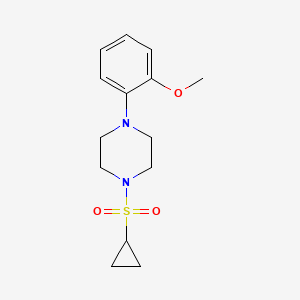
![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)
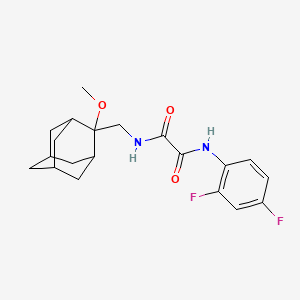
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)

